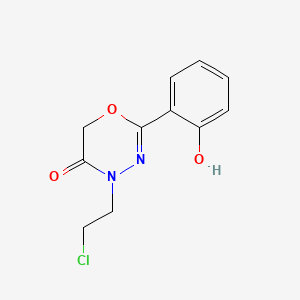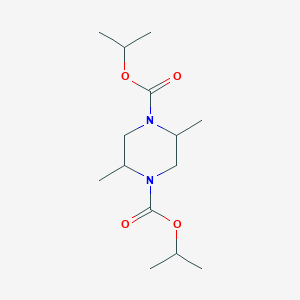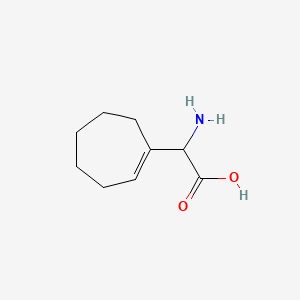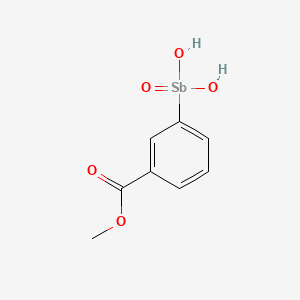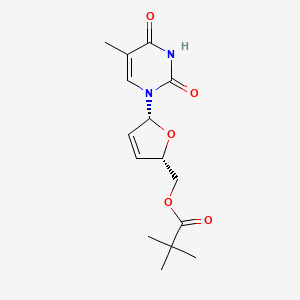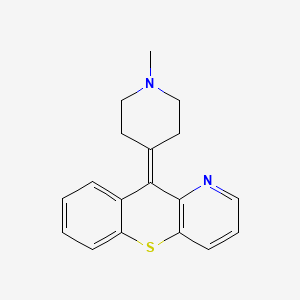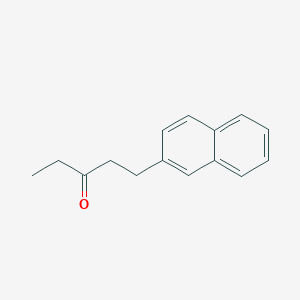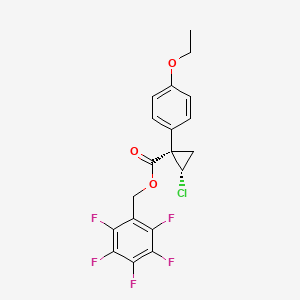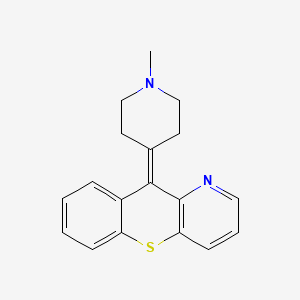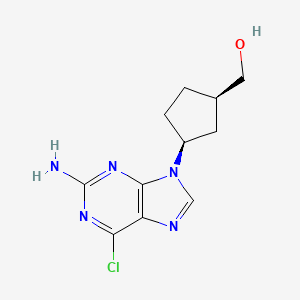
(+-)-cis-(3-(2-Amino-6-chloro-9H-purinyl-9-yl)cyclopentyl)carbinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(±)-cis-(3-(2-Amino-6-chloro-9H-purinyl-9-yl)cyclopentyl)carbinol is a synthetic compound that belongs to the class of purine analogs
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (±)-cis-(3-(2-Amino-6-chloro-9H-purinyl-9-yl)cyclopentyl)carbinol typically involves multi-step organic synthesis. The starting materials are often commercially available purine derivatives and cyclopentyl intermediates. The key steps may include:
Nucleophilic substitution: Introduction of the amino group at the 2-position of the purine ring.
Cyclization: Formation of the cyclopentyl ring through intramolecular cyclization reactions.
Hydroxylation: Introduction of the carbinol group through hydroxylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(±)-cis-(3-(2-Amino-6-chloro-9H-purinyl-9-yl)cyclopentyl)carbinol can undergo various chemical reactions, including:
Oxidation: The carbinol group can be oxidized to a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to alter the purine ring.
Substitution: The chlorine atom on the purine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone derivative, while substitution could produce a variety of purine analogs with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a tool for studying nucleic acid interactions and metabolism.
Medicine: Potential antiviral or anticancer agent due to its ability to interfere with DNA and RNA synthesis.
Industry: Possible use in the development of pharmaceuticals or as a chemical intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of (±)-cis-(3-(2-Amino-6-chloro-9H-purinyl-9-yl)cyclopentyl)carbinol likely involves its interaction with nucleic acids. The compound may inhibit enzymes involved in DNA or RNA synthesis, such as polymerases or kinases, leading to disruption of nucleic acid metabolism and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acyclovir: An antiviral drug that also targets viral DNA polymerase.
6-Mercaptopurine: An anticancer drug that inhibits purine synthesis.
Cladribine: A purine analog used in the treatment of certain leukemias.
Uniqueness
(±)-cis-(3-(2-Amino-6-chloro-9H-purinyl-9-yl)cyclopentyl)carbinol is unique due to its specific structure, which may confer distinct biological activity and selectivity compared to other purine analogs. Its cis-configuration and the presence of both amino and chloro substituents on the purine ring may influence its interaction with biological targets.
Eigenschaften
CAS-Nummer |
118237-86-8 |
|---|---|
Molekularformel |
C11H14ClN5O |
Molekulargewicht |
267.71 g/mol |
IUPAC-Name |
[(1R,3S)-3-(2-amino-6-chloropurin-9-yl)cyclopentyl]methanol |
InChI |
InChI=1S/C11H14ClN5O/c12-9-8-10(16-11(13)15-9)17(5-14-8)7-2-1-6(3-7)4-18/h5-7,18H,1-4H2,(H2,13,15,16)/t6-,7+/m1/s1 |
InChI-Schlüssel |
DOKOPGLGDNHBAS-RQJHMYQMSA-N |
Isomerische SMILES |
C1C[C@@H](C[C@@H]1CO)N2C=NC3=C2N=C(N=C3Cl)N |
Kanonische SMILES |
C1CC(CC1CO)N2C=NC3=C2N=C(N=C3Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


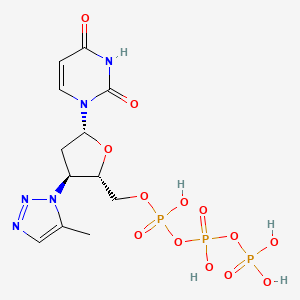

![Methyl 2-[[2-[[2-[(2-hydroxybenzoyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]acetate](/img/structure/B12798435.png)
